REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[NH:7][C:6]([CH2:12][OH:13])=[CH:5]2>C(OCC)C.O=[Mn]=O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[NH:7][C:6]([CH:12]=[O:13])=[CH:5]2
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C=C(NC2=CC1Cl)CO
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
64 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 15 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for 5 h
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered on a Celite pad
|
Type
|
WASH
|
Details
|
the pad was washed with diethyl ether
|
Type
|
TEMPERATURE
|
Details
|
warm acetone
|
Type
|
CONCENTRATION
|
Details
|
The pooled organic phases were concentrated
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=C(NC2=CC1Cl)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 180 mmol | |
AMOUNT: MASS | 38.5 g | |
YIELD: PERCENTYIELD | 90.4% | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |